2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine chemical properties
2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine chemical properties
An In-depth Technical Guide to 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine
Introduction
2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class. Thienopyrimidines are recognized for their diverse biological activities, making them significant scaffolds in medicinal chemistry and drug discovery.[1][2] This core structure is a key building block for synthesizing more complex molecules with potential therapeutic applications, including as antitumor agents.[1][3] The presence of two reactive chlorine atoms on the pyrimidine ring allows for versatile functionalization through nucleophilic aromatic substitution reactions.[4] This document provides a comprehensive overview of the known chemical properties, reactivity, and potential applications of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine.
Chemical and Physical Properties
The fundamental properties of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine are summarized below. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 76872-23-6 | |
| Molecular Formula | C₇H₄Cl₂N₂S | |
| Molecular Weight | 219.09 g/mol | |
| Physical Form | Solid | |
| SMILES String | ClC1=NC(Cl)=NC2=C1C=C(C)S2 | |
| InChI Key | BTGNDWIMNVJZJY-UHFFFAOYSA-N | |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | [5] |
Reactivity and Synthesis
The reactivity of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine is dominated by the two chlorine substituents on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The C2 and C4 positions of the pyrimidine ring are electron-deficient and are thus activated for nucleophilic attack. The regioselectivity of these reactions—whether a nucleophile attacks the C2 or C4 position—can be highly sensitive to the nature of other substituents on the ring and the reaction conditions.[4] For 2,4-dichloropyrimidines, substitution is often selective for the C4 position. However, the presence of electron-donating groups at the C6 position can sometimes direct substitution to the C2 position.[4] This reactivity allows for the sequential and selective introduction of various functional groups, making it a valuable intermediate in the synthesis of diverse chemical libraries.
General Synthesis Pathway
While a specific protocol for 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine is not detailed in the provided literature, a general and common method for synthesizing related 2,4-dichlorothienopyrimidines involves the chlorination of the corresponding thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione precursor. This is typically achieved by heating the dione compound with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.[6]
Potential Biological Activity and Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives are a well-established class of compounds with significant potential in drug development, demonstrating activities such as antimicrobial, anti-inflammatory, and antitumor effects.[3]
Anticancer Applications
Studies have shown that various derivatives of the thieno[2,3-d]pyrimidine scaffold can inhibit the proliferation of cancer cells.[3] For instance, certain derivatives have been evaluated against breast cancer cell lines, such as MDA-MB-231.[3] Related 2,4-dichloro-6-methylpyrimidine derivatives have been designed as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[7][8]
Inhibition of MIF2 and the MAPK Pathway
A specific thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as an inhibitor of d-dopachrome tautomerase (d-DT or MIF2), an enzyme implicated in cancer.[9] Inhibition of MIF2 by this compound led to the suppression of non-small cell lung cancer cell proliferation. This effect was attributed to the induction of cell cycle arrest via the deactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
Experimental Protocols
Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine (General Protocol)
The following protocol for a related compound can be adapted. To a suspension of thieno[3,2-d]pyrimidine-2,4-dione (1 equivalent) in phosphorus oxychloride (POCl₃, ~8-10 mL per gram of starting material), N,N-diisopropylethylamine (DIPEA, ~2.5 equivalents) is added.[6] The reaction mixture is heated to reflux for approximately 2 hours.[6] After completion, the excess POCl₃ and DIPEA are removed by distillation under reduced pressure. The resulting solid is dissolved in a suitable organic solvent like chloroform and partitioned against water. The aqueous phase is then made basic with a 5M NaOH solution and extracted again with chloroform. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the product.[6]
Analytical Methods
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are standard methods to confirm the structure of the final product and intermediates. For a similar compound, ¹H NMR in CDCl₃ showed characteristic signals in the aromatic region.[6]
-
Mass Spectrometry (MS): Low-resolution (LRMS) or high-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[6][9]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify functional groups within the molecule.[10]
Safety Information
2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine is classified with the GHS07 pictogram and the signal word "Warning".
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Hazard Statement: H302 - Harmful if swallowed.
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Hazard Class: Acute Toxicity 4, Oral.
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Storage Class: 13 - Non-Combustible Solids.
Users should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
References
- 1. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 2. cas 76872-23-6|| where to buy 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine [english.chemenu.com]
- 3. researchgate.net [researchgate.net]
- 4. wuxibiology.com [wuxibiology.com]
- 5. 2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine | 35265-82-8 [sigmaaldrich.com]
- 6. 2,4-Dichlorothieno[3,2-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
